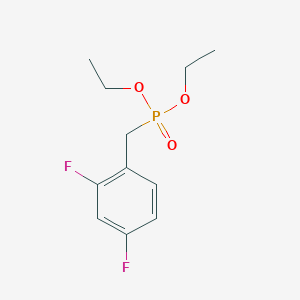

![molecular formula C6H10N2S B2471169 3-Azabicyclo[3.1.0]hexane-3-carbothioamide CAS No. 1854630-38-8](/img/structure/B2471169.png)

3-Azabicyclo[3.1.0]hexane-3-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Azabicyclo[310]hexane-3-carbothioamide is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-3-carbothioamide typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for producing the compound on a gram scale.

Another approach involves the dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . This method allows for the formation of either exo- or endo-3-azabicyclo[3.1.0]hexanes with high diastereoselectivity and without the need for chromatographic purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-3-carbothioamide undergoes various chemical reactions, including:

Cyclopropanation: Formation of the bicyclic structure via cyclopropanation of alkenes.

Oxidation and Reduction:

Substitution: Possible substitution reactions at the nitrogen or thioamide group.

Common Reagents and Conditions

Cyclopropanation: Palladium or dirhodium(II) catalysts, ethyl diazoacetate, N-tosylhydrazones.

Oxidation and Reduction:

Major Products

The major products formed from these reactions include various 3-azabicyclo[3.1.0]hexane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-3-carbothioamide and its derivatives have several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.

Materials Science: The bicyclic structure can be used in the design of novel materials with specific electronic or mechanical properties.

Biological Research: The compound’s derivatives are studied for their biological activity, including potential antitumor properties.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-3-carbothioamide involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit proteases and reuptake of neurotransmitters, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

3-Azabicyclo[3.1.0]hexane: A closely related compound without the thioamide group.

3-Azaspiro[3.1.0]hexane-2,5’-pyrimidines: Compounds with a spirofused structure that have shown potential antitumor activity.

Uniqueness

3-Azabicyclo[3.1.0]hexane-3-carbothioamide is unique due to the presence of the thioamide group, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological applications.

Properties

IUPAC Name |

3-azabicyclo[3.1.0]hexane-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVRYJVVHJIOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CN(C2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

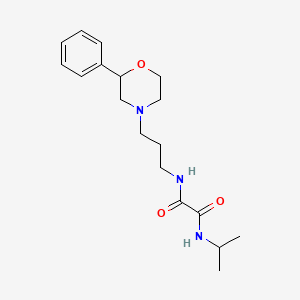

![N-phenyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2471086.png)

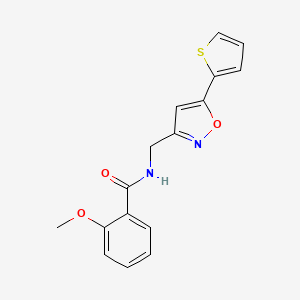

![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2471088.png)

![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)

![(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B2471091.png)

![N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2471098.png)

![(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2471099.png)

![2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2471100.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2471103.png)

methanone](/img/structure/B2471105.png)

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)